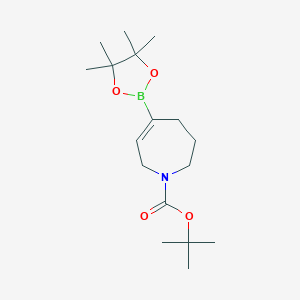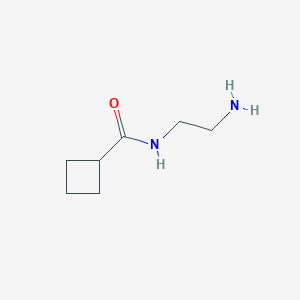
(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, also known as L-AP3, is a potent and selective antagonist of metabotropic glutamate receptors (mGluRs). It was first synthesized in 1990 by Schoepp et al. and has since been extensively used in scientific research to study the role of mGluRs in various physiological processes.
Applications De Recherche Scientifique
Synthesis and Evaluation
- Synthesis and Antioxidant Activity : A study demonstrated the synthesis of novel compounds related to (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, showing significant antioxidant action (Subudhi & Sahoo, 2011).
Chemical Properties and Reactions
- Ring Closure Reaction : Research on the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid has been documented, highlighting its reactivity and potential for derivative formation (Brown, Denman, & O'donnell, 1971).
Medicinal Chemistry
- Antifungal Peptides Study : A study explored the chemical reactivity and molecular properties of antifungal tripeptides related to this compound, using conceptual density functional theory (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Material Science and Engineering
- Modification of Hydrogels : An investigation into the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, revealed potential applications in biomedical fields (Aly & El-Mohdy, 2015).
Environmental Science
- Phytotoxic and Mutagenic Effects : Research assessing the phytotoxic and genotoxic effects of certain cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, provided insights into environmental implications (Jităreanu et al., 2013).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : A study on Schiff's bases derived from cysteine and including 2-((4-hydroxy-3-methoxybenzylidene)amino)-3-mercaptopropanoic acid revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions (Gupta et al., 2016).
Crystallography and Structural Chemistry
- X-ray Crystallography : The structural investigation and X-ray crystallography of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid have been carried out to understand their molecular structure and stability (Chen et al., 2016).
Propriétés
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHUARFCCZYSQ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]([C@@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376173 | |
| Record name | (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959583-94-9 | |
| Record name | (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-](/img/structure/B3059177.png)










![4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3059197.png)
![Benzene, [[(12-bromododecyl)oxy]methyl]-](/img/structure/B3059198.png)
